4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester
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Overview
Description
Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate: is an organic compound with significant applications in various fields of chemistry and industry. It is known for its unique structure, which includes a phosphoryl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate can be synthesized through the Arbuzov reaction, which involves the reaction of triethyl phosphite with an appropriate halogenated compound. The reaction typically requires heating and can be carried out in the presence of a solvent like toluene .
Industrial Production Methods: Industrial production of Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate involves its interaction with various molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity, allowing it to participate in phosphorylation reactions and interact with enzymes and other proteins .
Comparison with Similar Compounds
- Triethyl phosphonoacetate
- Diethyl ethoxycarbonylmethylphosphonate
- Ethyl 2-(Diethoxyphosphoryl)propanoate
Comparison: Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate is unique due to its pentenoate moiety, which provides additional reactivity and versatility in organic synthesis compared to similar compounds. Its structure allows for a broader range of chemical transformations and applications .
Properties
CAS No. |
108298-18-6 |
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Molecular Formula |
C11H21O5P |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphorylpent-4-enoate |
InChI |
InChI=1S/C11H21O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h5,10H,1,6-9H2,2-4H3 |
InChI Key |
XIQYEMVNABBPOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)P(=O)(OCC)OCC |
Origin of Product |
United States |
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